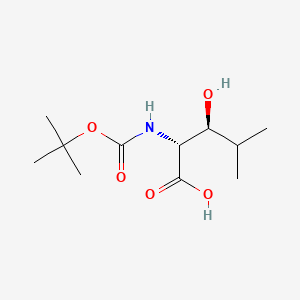

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Description

IUPAC Nomenclature and Systematic Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being (2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. This nomenclature precisely defines the stereochemical configuration at each chiral center, indicating the absolute configuration as R at the carbon-2 position and S at the carbon-3 position. The compound is systematically classified as a tert-butoxycarbonyl-protected amino acid derivative, where the protecting group serves to shield the amino functionality during synthetic manipulations.

The molecular formula C11H21NO5 reflects the presence of eleven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 247.29 grams per mole. The compound belongs to the broader chemical class of statine derivatives, which are characterized by their four-carbon backbone containing both amino and hydroxyl functionalities positioned on adjacent carbon atoms. The Chemical Abstracts Service registry number 102507-17-5 provides unique identification for this specific stereoisomer within chemical databases.

Alternative systematic names include N-tert-butoxycarbonyl-(3S)-3-hydroxy-D-leucine and (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, reflecting different nomenclature conventions while maintaining stereochemical precision. The compound is further classified under the Medical Subject Headings system as an amino acid derivative with specific relevance to peptide chemistry and pharmaceutical applications.

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (Boc-AHMP) is a chiral amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable compound for various biological applications. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.

Overview of this compound

- Chemical Structure : Boc-AHMP is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which stabilizes the compound during chemical reactions.

- Molecular Formula : C₁₁H₂₁NO₅

- Molecular Weight : 247.29 g/mol

- CAS Number : 102507-17-5

Boc-AHMP interacts with specific enzymes and proteins due to its functional groups, participating in various biochemical reactions. The compound's hydroxyl group can undergo oxidation to form ketones or aldehydes, while the amino group can participate in nucleophilic substitution reactions. These properties enable Boc-AHMP to act as a substrate or inhibitor in enzymatic processes.

Biological Activity

-

Transport Mechanisms :

- Boc-AHMP has been investigated for its ability to interact with the L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier (BBB) and into cancer cells. LAT1 is often upregulated in tumors, making it a target for drug delivery systems that utilize amino acids as carriers .

-

Enzyme Interactions :

- The compound has shown potential in studying enzyme mechanisms due to its structural similarity to natural substrates. It can serve as a model to understand how modifications in amino acid structures influence enzyme activity and specificity.

- Therapeutic Applications :

Table 1: Summary of Biological Activities of this compound

Synthesis and Production

Boc-AHMP is synthesized using various methods, including:

- Chemical Synthesis : Involves threonine aldolases for the formation of β-hydroxy-α-amino acids from glycine and aldehydes.

- Microbial Fermentation : Utilizes specific strains of bacteria or yeast for large-scale production.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry distinguishes it from closely related isomers:

Key Observations :

- The Boc-protected (2R,3S) variant is preferred in synthetic chemistry due to its stability and ease of handling , whereas unprotected isomers like (2S,3R) and (2R,3S) are studied for biological activity (e.g., anticancer properties) .

- Enantiomers (2S,3R) and (2R,3S) exhibit divergent biological roles.

Functional Group Modifications

Comparison with compounds featuring alternative substituents or protective groups:

Key Observations :

- The Boc group in this compound improves solubility in organic solvents compared to unprotected or zwitterionic forms (e.g., ammonium salts in ).

- Substituents like the 4-nitrophenyl group in introduce steric hindrance and hydrogen-bonding capabilities, altering crystallinity and biological targeting compared to the methyl-branched Boc-protected compound.

Key Observations :

- Boc protection reduces reactivity and toxicity compared to unprotected amino acids, making it safer for laboratory handling .

- Unprotected variants like (2S,3R)-β-hydroxyleucine require stringent safety measures (e.g., PPE) due to irritant properties .

Preparation Methods

Boc Protection of the Amino Group

- After stereoselective synthesis of the amino acid core, the amino group is protected with the tert-butoxycarbonyl (Boc) group.

- Boc protection is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This protection prevents unwanted side reactions during subsequent peptide synthesis or functionalization steps.

- The Boc-protected compound is stable and widely used in peptide coupling protocols.

Representative Synthetic Scheme Summary

Detailed Research Findings

- The SmI2-mediated Reformatsky reaction provides a robust and stereoselective route to β-hydroxy-γ-amino acids, with diastereomeric ratios favoring the desired stereochemistry depending on chiral auxiliaries used.

- Enzymatic reductions offer a green and highly selective alternative, enabling the formation of multiple stereocenters in one step, which is valuable for scale-up and industrial applications.

- Protecting group strategies, particularly Boc protection, are essential for the stability and utility of the amino acid in peptide synthesis. Optimization of protecting group introduction and removal is critical to maintain stereochemical integrity.

- Attempts to selectively oxidize primary alcohols in the presence of unprotected secondary hydroxy groups have proven challenging, leading to the development of alternative protecting group manipulations such as formation of oxazolidine derivatives for selective transformations.

Data Table: Physical and Chemical Properties Relevant to Preparation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves stereospecific protection of the amino group with tert-butoxycarbonyl (Boc), followed by hydroxyl group introduction. Chiral starting materials (e.g., (2R,3S)-configured precursors) and catalysts are critical for maintaining stereochemistry. Purification via chiral HPLC or recrystallization ensures enantiomeric purity (>97% by NMR or polarimetry) .

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , HSQC, HMBC, and ROESY to resolve stereochemistry (e.g., coupling constants for vicinal hydroxy/amino groups) .

- X-ray Crystallography : Definitive proof of absolute configuration .

- Polarimetry : Compare specific rotation with literature values (e.g., [α] = -15.2° for (2R,3S)-isomer) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N) to prevent hydrolysis of the Boc group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting NMR data on hydroxy/amino group coupling constants be resolved in stereochemical assignments?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) that obscure coupling constants .

- DFT Calculations : Compare experimental values with computed conformational models .

- Isotopic Labeling : Use -labeled analogs to simplify splitting patterns in - HMBC spectra .

Q. What strategies optimize the compound’s incorporation into peptide chains without epimerization?

- Methodological Answer :

- Coupling Reagents : Use HATU or DIC/Oxyma in DMF at 0°C to minimize racemization .

- Protection Schemes : Retain Boc on the amino group during solid-phase synthesis; deprotect with TFA post-assembly.

- Monitoring : Analyze intermediates via MALDI-TOF MS and CD spectroscopy to detect chiral integrity loss .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl, pH 1 vs. pH 7.4 PBS).

- LC-MS Analysis : Identify major degradation products (e.g., de-Boc derivative or lactone formation via intramolecular esterification) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What role does the compound play in designing protease inhibitors or antimicrobial peptides?

- Methodological Answer :

- Structural Mimicry : The hydroxy and methyl groups mimic transition states in serine protease active sites (e.g., HIV-1 protease).

- Bioactivity Assays : Test inhibition constants (K) via fluorescence-based enzymatic assays. Compare with analogs lacking the 4-methyl substituent .

- MD Simulations : Map hydrogen-bonding interactions between the compound and target enzymes .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and characterize via DSC for precise melting point determination .

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using nephelometry. Note that polymorphic forms may affect solubility .

Q. Why do Boc deprotection yields vary across studies, and how can this be mitigated?

- Methodological Answer :

- Acid Sensitivity : Optimize TFA concentration (20–50% v/v in DCM) and reaction time (1–4 hr). Monitor via in-situ FTIR for Boc carbonyl peak disappearance (~1680 cm) .

- Byproduct Trapping : Add scavengers (e.g., triisopropylsilane) to prevent carbocation-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.